molecular formula C11H21NO4 B14018622 4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid

4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid

Cat. No.: B14018622
M. Wt: 231.29 g/mol
InChI Key: YHGATQZCGVIMJV-UHFFFAOYSA-N
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Description

4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . This compound is often used in research and development, particularly in the field of organic synthesis, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid typically involves the protection of amines using the tert-butyloxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine as the base . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane or with hydrochloric acid in methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid, bases such as sodium hydroxide, and solvents like dichloromethane and acetonitrile . Reaction conditions vary depending on the desired product and include temperature control, pH adjustment, and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group results in the formation of the free amine .

Scientific Research Applications

4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of peptides and other biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid involves the protection of amines through the formation of a stable BOC group. This protection prevents unwanted reactions at the amine site during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid is unique due to its specific structure and reactivity, making it a valuable compound in organic synthesis and research. Its ability to protect amines and be selectively deprotected under mild conditions sets it apart from other protecting groups.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]butanoic acid

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)6-8-12-7-4-5-9(13)14/h12H,4-8H2,1-3H3,(H,13,14)

InChI Key

YHGATQZCGVIMJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNCCCC(=O)O

Origin of Product

United States

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